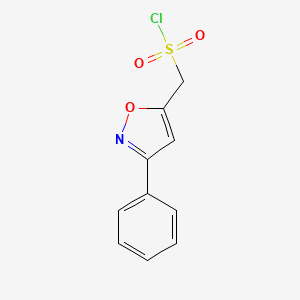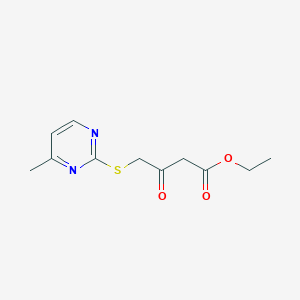
4-(4-甲基嘧啶-2-基)硫代-3-氧代丁酸乙酯
描述
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is a chemical compound with the molecular formula C11H14N2O3S . It has a molecular weight of 254.31 g/mol.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate consists of a pyrimidine ring attached to an ethyl ester group. The exact structure is not provided in the available sources.Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is 373.1±27.0 °C . Its predicted density is 1.24±0.1 g/cm3 . The pKa value is predicted to be around 9 .科学研究应用
抗氧化活性
含有嘧啶部分的化合物,如“4-(4-甲基嘧啶-2-基)硫代-3-氧代丁酸乙酯”,已被发现具有抗氧化活性 。这使得它们在对抗氧化应激方面具有潜在的用途,氧化应激是许多疾病的关键因素。
辐射防护特性
这些化合物也被发现具有辐射防护特性 。这意味着它们可以潜在地用于保护免受辐射造成的损伤。
镇痛特性
研究表明,这些化合物具有镇痛(止痛)特性 。这表明它们在疼痛管理方面具有潜在的应用。
抗炎活性
这些化合物已被发现具有抗炎活性 。这使得它们可能在治疗以炎症为特征的疾病中发挥作用。
降压特性
一些研究表明,这些化合物可能具有降压特性 ,这意味着它们可以潜在地用于治疗高血压。
抗焦虑作用
研究表明,这些化合物可以具有抗焦虑(减少焦虑)作用 。这表明它们在治疗焦虑症方面具有潜在的应用。
抗菌活性
这些化合物已被发现具有抗菌活性 ,表明它们可能用于对抗各种类型的微生物感染。
抗癌特性
最后,这些化合物已被发现具有抗癌特性 。这表明它们可以潜在地用于癌症治疗。
安全和危害
作用机制
Target of Action
Compounds with similar structures, such as thiazoles, have been found to interact with a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. The interaction between Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate and these enzymes can lead to the modulation of their activity, thereby influencing the overall metabolic flux within the cell .
Cellular Effects
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate has been observed to exert various effects on different types of cells and cellular processes. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of certain enzymes, thereby inhibiting their activity and affecting the overall metabolic pathways in which they are involved. Additionally, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate have been observed to change over time. This compound exhibits stability under certain conditions, but it can undergo degradation when exposed to specific environmental factors, such as light and temperature. Long-term studies have shown that Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival. At higher doses, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can exhibit toxic or adverse effects, including cellular damage and apoptosis. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. This compound has been shown to affect the levels of key metabolites, thereby influencing the overall metabolic flux within the cell. For example, Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate can modulate the activity of enzymes involved in nucleotide synthesis and degradation, leading to changes in the levels of nucleotides and other related metabolites .
Transport and Distribution
The transport and distribution of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate within cells can influence its activity and function, as well as its overall therapeutic potential .
Subcellular Localization
Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate exhibits specific subcellular localization, which can affect its activity and function. This compound has been shown to localize to particular cellular compartments, such as the nucleus and mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization of Ethyl 4-[(4-methylpyrimidin-2-yl)thio]-3-oxobutanoate is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
属性
IUPAC Name |
ethyl 4-(4-methylpyrimidin-2-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-16-10(15)6-9(14)7-17-11-12-5-4-8(2)13-11/h4-5H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHQKJEGQDYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



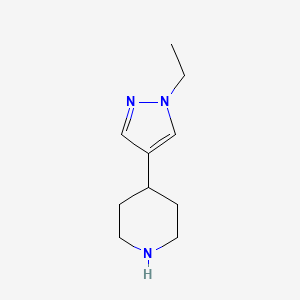
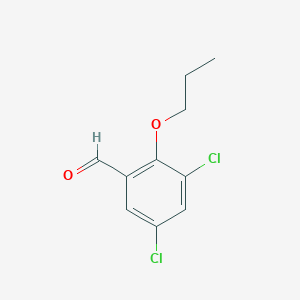
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)


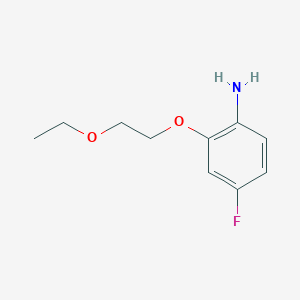


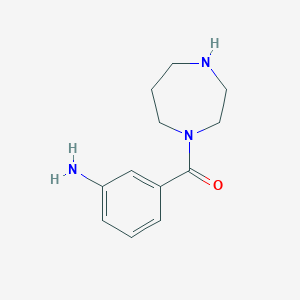

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)

